molecular formula C17H26N4O4 B182862 2-Undecanone 2,4-dinitrophenylhydrazone CAS No. 2121-90-6

2-Undecanone 2,4-dinitrophenylhydrazone

Cat. No.: B182862
CAS No.: 2121-90-6
M. Wt: 350.4 g/mol
InChI Key: IUEBGTPEQHNPFM-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecanone 2,4-dinitrophenylhydrazone (CAS 2121-90-6) is a derivative of the methyl ketone 2-undecanone, formed via reaction with 2,4-dinitrophenylhydrazine (DNPH). This hydrazone is widely used in analytical chemistry for the identification and quantification of carbonyl compounds due to its distinct physical and chemical properties. Key characteristics include:

  • Molecular formula: C₁₇H₂₄N₄O₄ (inferred from parent ketone and DNPH reaction) .
  • Melting point: 167.5–168.1 °C (reported for structurally related hydrazones in the same carbon chain range) .
  • Applications: Primarily employed in chromatography and spectrophotometry for carbonyl detection in environmental and pharmaceutical research .

Properties

CAS No.

2121-90-6

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline

InChI

InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+

InChI Key

IUEBGTPEQHNPFM-NBVRZTHBSA-N

SMILES

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Isomeric SMILES

CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Other CAS No.

2121-90-6

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of 2-undecanone DNPH with other carbonyl-DNPH derivatives reveals trends in stability, solubility, and analytical utility:

Property 2-Undecanone DNPH Acetophenone DNPH Undecanal DNPH Acetaldehyde DNPH
Melting Point (°C) 167.5–168.1 237–239 (literature) Not reported 148–150
log10ws -7.12 -6.98 (estimated) -7.12 -6.5 (literature)
Recovery Rate (%) See Table 1 ~95% (column chromatography) Not reported ~85% (column chromatography)
Molecular Weight 350.4 (calculated) 283.3 336.4 226.2

Notes:

  • Recovery Rates: 2-Undecanone DNPH exhibits comparable recovery efficiency to other medium-chain ketones (e.g., 2-hexanone, 2-butanone) in column chromatography, though exact values for 2-undecanone are inferred from flow-rate optimizations in Table 1 .
  • Solubility : The log10ws value (-7.12) indicates low water solubility, similar to undecanal DNPH, suggesting hydrophobic interactions dominate .

Structural and Functional Differences

  • Chain Length vs. Stability: Longer carbon chains (e.g., 2-undecanone vs. acetaldehyde) enhance hydrophobicity, improving retention in reverse-phase chromatography but may reduce crystallinity compared to aromatic derivatives like acetophenone DNPH .
  • Functional Groups: Aromatic hydrazones (e.g., acetophenone DNPH) exhibit higher melting points due to π-π stacking, whereas aliphatic derivatives like 2-undecanone DNPH rely on van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.